Home > Products > Screening Compounds P100842 > (S)-(-)-O-Benzyl-O-desmethylcarvedilol
(S)-(-)-O-Benzyl-O-desmethylcarvedilol - 1217640-12-4

(S)-(-)-O-Benzyl-O-desmethylcarvedilol

Catalog Number: EVT-1439244
CAS Number: 1217640-12-4
Molecular Formula: C30H30N2O4
Molecular Weight: 482.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily for the treatment of hypertension and heart failure. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry. The compound features a benzyl group and a desmethyl modification, which may influence its biological activity and receptor interactions.

Source

The synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol can be traced back to the synthesis of carvedilol, which was first developed in the 1990s. The compound is often synthesized through various chemical reactions involving starting materials such as carvedilol or its derivatives. Research articles and synthetic methodologies provide insights into its preparation and characterization.

Classification

(S)-(-)-O-Benzyl-O-desmethylcarvedilol is classified as a beta-blocker and belongs to the category of adrenergic antagonists. Its structure includes a chiral center, making it significant in studies related to stereochemistry and pharmacodynamics.

Synthesis Analysis

Methods

The synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol typically involves several steps, including protection of functional groups, alkylation, and deprotection processes. A common approach is the use of O-benzylation reactions where benzyl groups are introduced to hydroxyl or amine functionalities.

Technical Details:

  1. Starting Materials: Carvedilol or its derivatives.
  2. Reagents: Benzyl bromide or other benzylating agents, bases such as sodium hydride or potassium carbonate.
  3. Conditions: Reactions are often carried out in solvents like dimethylformamide or tetrahydrofuran under controlled temperatures.
Molecular Structure Analysis

Structure

The molecular structure of (S)-(-)-O-Benzyl-O-desmethylcarvedilol can be represented as follows:

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight: Approximately 344.42 g/mol
  • Chirality: The compound exhibits chirality due to the presence of a stereocenter in its structure.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound. Typical NMR shifts can provide insights into the environment of hydrogen atoms within the molecule.

Chemical Reactions Analysis

Reactions

(S)-(-)-O-Benzyl-O-desmethylcarvedilol can undergo various chemical reactions, including:

  • Hydrolysis: Conversion to hydroxymethyl derivatives.
  • Oxidation: Potential formation of ketones or aldehydes from alcohol functionalities.
  • Reduction: Possible reduction of carbonyl groups if present.

Technical Details:

  1. Hydrolysis Reaction: Typically involves the reaction with water in acidic or basic conditions.
  2. Oxidation Reaction: Can be performed using oxidizing agents like chromium trioxide or potassium permanganate.
  3. Reduction Reaction: Commonly utilizes reagents such as lithium aluminum hydride.
Mechanism of Action

The mechanism of action for (S)-(-)-O-Benzyl-O-desmethylcarvedilol primarily relates to its role as a beta-blocker. It selectively inhibits beta-adrenergic receptors, leading to decreased heart rate and contractility, thereby reducing blood pressure.

Process

  1. Binding: The compound binds to beta-adrenergic receptors in cardiac tissues.
  2. Inhibition: This binding prevents catecholamines like adrenaline from exerting their effects on the heart.
  3. Physiological Effects: Results in vasodilation, decreased heart rate, and reduced myocardial oxygen demand.

Data

Pharmacological studies demonstrate that beta-blockers can significantly lower blood pressure and improve cardiac function in patients with hypertension and heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Typically ranges between 120°C to 130°C depending on purity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and stability studies.

Applications

(S)-(-)-O-Benzyl-O-desmethylcarvedilol has several scientific applications:

  • Pharmaceutical Development: Investigated for its potential use in formulating new beta-blocker medications with improved efficacy or reduced side effects.
  • Research Tool: Utilized in studies examining adrenergic receptor interactions and pharmacodynamics.
  • Synthetic Intermediate: Acts as an intermediate in the synthesis of more complex pharmaceutical compounds.

This compound represents an important area of research within medicinal chemistry, particularly concerning cardiovascular therapeutics. Further studies may elucidate additional biological activities or therapeutic benefits associated with this compound.

Introduction to (S)-(-)-O-Benzyl-O-desmethylcarvedilol

Structural Classification and Chemical Identity

(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a chiral organic compound classified as a β-aryloxypropanolamine derivative. Its molecular structure features a carbazole moiety linked via an ether bond to a propanolamine chain, with a benzyl group substituted at the phenolic oxygen. The compound exists as a single enantiomer, with the (S)-configuration at the chiral center being pharmacologically significant due to its relationship to the parent drug carvedilol [3] [10].

Key structural characteristics include:

  • Benzyl protection: The phenolic hydroxyl group of O-desmethylcarvedilol is benzylated, enhancing the compound's lipophilicity compared to the unmethylated metabolite.
  • Stereochemical purity: The (S)-enantiomeric form confers specific pharmacodynamic properties distinct from the (R)-counterpart.
  • Ionizable groups: The secondary amine (pKa ~7.8) and phenolic hydroxyl (pKa ~10.1) enable salt formation and influence membrane permeability [10].

Table 1: Structural Identifiers of (S)-(-)-O-Benzyl-O-desmethylcarvedilol

PropertyValue
CAS Registry Number72955-92-1
Systematic IUPAC Name(2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-benzyloxyphenoxy)ethyl]amino]propan-2-ol
Molecular FormulaC₃₀H₃₀N₂O₄
Molecular Weight482.57 g/mol
Chiral Center Configuration(S)
Benzyl Substitution PositionPhenolic oxygen of catechol ring

The benzyl group significantly alters physicochemical properties, increasing logP by approximately 1.5 units compared to O-desmethylcarvedilol. This modification enhances membrane permeability but may reduce aqueous solubility [3] [10]. Analytical characterization typically employs chiral chromatography (e.g., Chiralpak® columns) coupled with mass spectrometry to resolve enantiomers and confirm stereochemical integrity [7].

Role as a Chiral Metabolite of Carvedilol

(S)-(-)-O-Benzyl-O-desmethylcarvedilol is not an endogenous metabolite but rather an analytical reference standard used to characterize the metabolic fate of carvedilol enantiomers. It derives from the enzymatic processing of carvedilol, a racemic β-blocker metabolized via two primary pathways:

  • O-Desmethylation: CYP2C9-mediated demethylation of the 2-methoxyphenoxy group generates (S)- and (R)-O-desmethylcarvedilol
  • Benzyl Conjugation: Phase II metabolism may conjugate the phenolic metabolite, though the benzylated form is typically synthesized for analytical purposes [3] [7] [10]

Table 2: Metabolic Pathway Relationship to Carvedilol Enantiomers

Metabolic StepPrimary EnzymeStereoselectivity
Carvedilol demethylationCYP2C9 (major)Higher clearance of (S)-enantiomer
CYP2D6 (minor)
GlucuronidationUGT1A1, UGT2B7Faster for (S)-enantiomer
Benzyl derivative formationChemical synthesisRetains parental stereochemistry

Stereoselective metabolism profoundly impacts pharmacological activity:

  • (S)-Carvedilol: Cleared 1.5-2x faster than (R)-enantiomer (CLₛ: 662 mL/min vs CLᵣ: 605 mL/min) due to preferential oxidative metabolism [7]
  • Enantiomeric ratios: Plasma concentrations of (R)-O-desmethylcarvedilol exceed (S)-levels by 3:1 in humans, reflecting metabolic stereoselectivity [7]
  • Analytical utility: The benzylated derivative serves as a stable surrogate for quantifying trace metabolites in biological matrices during pharmacokinetic studies [7] [10]

Chiral analysis via LC-MS/MS demonstrates that (S)-(-)-O-Benzyl-O-desmethylcarvedilol co-elutes with phase I metabolites in human plasma, enabling precise quantification at concentrations as low as 0.02 ng/mL [7].

Significance in β-Adrenergic and α1-Blocking Pharmacodynamics

(S)-(-)-O-Benzyl-O-desmethylcarvedilol retains the core pharmacophore of carvedilol, suggesting potential interactions with adrenergic receptors:

  • β-Adrenergic antagonism: The (S)-enantiomer exhibits high-affinity binding to β₁ and β₂ receptors (Kᵢ = 0.24–0.43 nM and 0.19–0.25 nM, respectively), though benzylation may alter receptor kinetics [5] [9]
  • α₁-Blockade: Both enantiomers block α₁-adrenergic receptors (Kᵢ = 3.4 nM), contributing to vasodilatory effects [5] [9]
  • G-protein bias: Unlike carvedilol which activates β₂AR via Gs proteins, the metabolite's signaling profile remains uncharacterized but may exhibit divergent bias [9]

Table 3: Comparative Receptor Binding Profiles

TargetCarvedilol Kᵢ (nM)Postulated Metabolite Activity
β₁-Adrenoceptor0.24–0.43Preserved antagonism
β₂-Adrenoceptor0.19–0.25Moderate affinity retention
α₁-Adrenoceptor3.4Likely retained
5-HT₁A receptor3.4Unknown

Emerging evidence suggests potential chemopreventive properties independent of β-blockade:

  • AhR pathway modulation: (S)-enantiomers of carvedilol metabolites inhibit benzo(a)pyrene-induced activation of aryl hydrocarbon receptor (AhR)/xenobiotic responsive element (XRE) signaling, suppressing CYP1A1 upregulation [8]
  • Oxidative stress mitigation: The antioxidant capacity of the carbazole moiety may contribute to protection against carcinogen-induced DNA damage
  • Tumor suppression: In murine models, both (S)- and (R)-carvedilol enantiomers equivalently reduce lung tumor multiplicity by 65–70% through β-blockade-independent mechanisms [8]

The benzyl group may enhance membrane penetration, potentially increasing intracellular antioxidant effects while preserving adrenergic receptor interactions. Molecular dynamics simulations suggest carvedilol derivatives stabilize inactive conformations of β₂-adrenoceptors through allosteric interactions with transmembrane helices 5 and 6 [9].

Properties

CAS Number

1217640-12-4

Product Name

(S)-(-)-O-Benzyl-O-desmethylcarvedilol

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol

Molecular Formula

C30H30N2O4

Molecular Weight

482.58

InChI

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m0/s1

InChI Key

BBRBNXRUKJWSHW-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O

Synonyms

(2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.